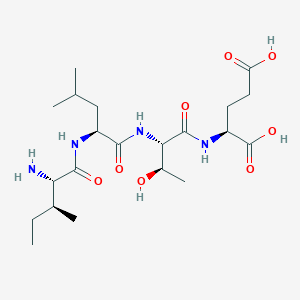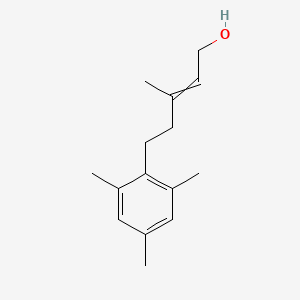![molecular formula C13H9NO5 B14213349 N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-4-hydroxybenzamide CAS No. 534583-79-4](/img/structure/B14213349.png)
N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-4-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-4-hydroxybenzamide is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a 7-oxabicyclo[4.1.0]heptane ring system, which is fused with a benzamide moiety. The compound’s structure includes both an epoxide and a ketone functional group, making it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-4-hydroxybenzamide typically involves the reaction of a suitable precursor with a benzamide derivative. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group into an alcohol.
Substitution: The benzamide moiety can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-4-hydroxybenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with enzymes and proteins. Its ability to form covalent bonds with biomolecules makes it a useful probe in biochemical assays.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism by which N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-4-hydroxybenzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s epoxide group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the benzamide moiety can interact with specific binding sites, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide: This compound shares a similar bicyclic structure but differs in the substituent attached to the nitrogen atom.
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: Another compound with a related bicyclic system, used in different chemical applications.
Uniqueness
N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-4-hydroxybenzamide is unique due to the presence of both an epoxide and a benzamide moiety in its structure. This combination of functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound in various fields of research.
Propiedades
Número CAS |
534583-79-4 |
|---|---|
Fórmula molecular |
C13H9NO5 |
Peso molecular |
259.21 g/mol |
Nombre IUPAC |
N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-4-hydroxybenzamide |
InChI |
InChI=1S/C13H9NO5/c15-7-3-1-6(2-4-7)13(18)14-8-5-9(16)11-12(19-11)10(8)17/h1-5,11-12,15H,(H,14,18) |
Clave InChI |
GXZWBXVPSWOXQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=CC(=O)C3C(C2=O)O3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213266.png)
![2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene](/img/structure/B14213269.png)
![N-[1-(4-Fluorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B14213271.png)
![2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14213274.png)
![(2S)-2-Methyl-2-[2-oxo-2-(pyridin-4-yl)ethyl]cyclopentan-1-one](/img/structure/B14213282.png)
![2-{2-[(Heptadec-8-en-1-yl)sulfanyl]-1,3-oxazol-5-yl}pyridine](/img/structure/B14213287.png)


![Pyridine, 2-[2-phenyl-1-[(tetrahydro-2-furanyl)methyl]-1H-imidazol-4-yl]-](/img/structure/B14213306.png)
![2-({2-[(3-Hydroxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213307.png)
![4-{5-[(2,4-Dinitrophenyl)sulfanyl]furan-3-yl}pyridine](/img/structure/B14213308.png)

![1,3-Dimethoxy-5-[(4-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14213327.png)
![5-[(2-Hydroxyethyl)amino]-N-(piperidin-1-yl)furan-2-carboxamide](/img/structure/B14213328.png)
